REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)([CH3:17])([CH3:16])[CH3:15]>Cl.[Al+3].[Cl-].[Cl-].[Cl-]>[CH3:15][C:14]([C:4]1[CH:5]=[CH:6][C:1]([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([C:1]([CH3:7])([CH3:6])[CH3:2])=[CH:12][CH:13]=2)=[CH:2][CH:3]=1)([CH3:17])[CH3:16] |f:3.4.5.6|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added, at room temperature, under vigorous stirring
|
Type
|
WAIT
|
Details
|
After 5 min of vigorous stirring
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
After about 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the hard mass obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallised from about 100 mL of hot isopropanol
|
Type
|
CUSTOM
|
Details
|
The crystalline product precipitated from this solution at a temperature of −30° C. after a period of time of about 2 to 3 h
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
It was separated
|
Type
|
WASH
|
Details
|
washed with 50 ml of cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuum under a reduced pressure of 10 to 20 mm Hg
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 139.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |